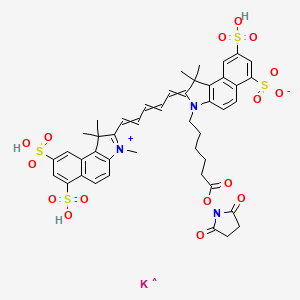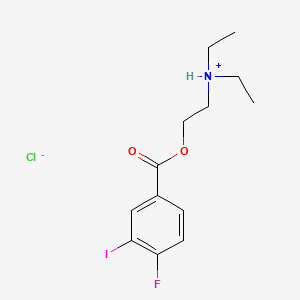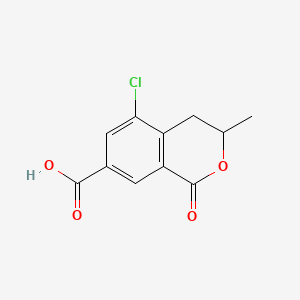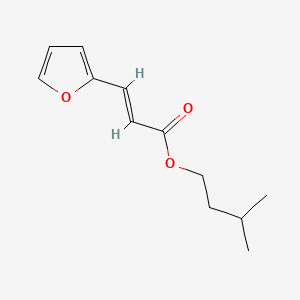
3-Methylbutyl 3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl 3-(2-furyl)acrylate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-(2-furyl)acrylic acid and 3-methylbutanol. This compound is known for its unique chemical structure, which includes a furan ring and an acrylate group, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(2-furyl)acrylate typically involves the esterification of 3-(2-furyl)acrylic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as silica-supported acids, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters.
Substitution: Substituted esters with different nucleophiles.
Aplicaciones Científicas De Investigación
3-Methylbutyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive acrylate group
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring and acrylate group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutyl acrylate: Lacks the furan ring, making it less reactive in certain chemical reactions.
3-(2-Furyl)acrylic acid: Contains the furan ring but lacks the ester group, limiting its applications in polymer synthesis.
3-Methylbutyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization properties
Uniqueness
3-Methylbutyl 3-(2-furyl)acrylate is unique due to the presence of both the furan ring and the acrylate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
79925-85-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-methylbutyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-6,8,10H,7,9H2,1-2H3/b6-5+ |
Clave InChI |
XAPDJXISYPRRFW-AATRIKPKSA-N |
SMILES isomérico |
CC(C)CCOC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CC(C)CCOC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


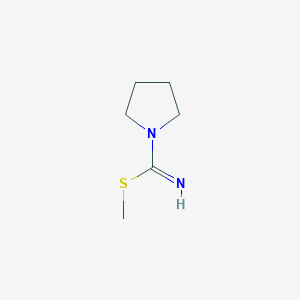

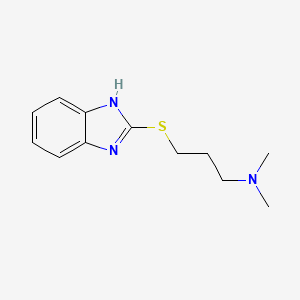
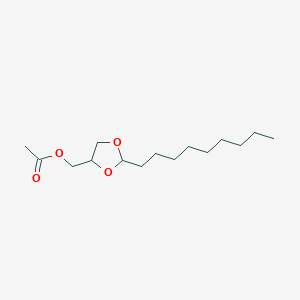
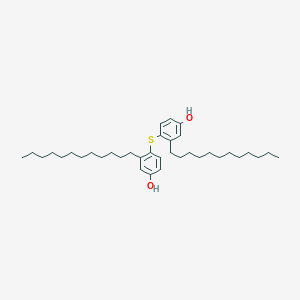
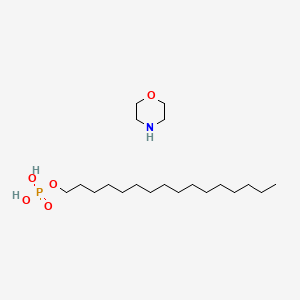
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
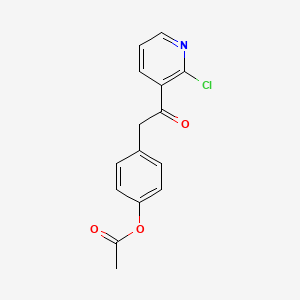
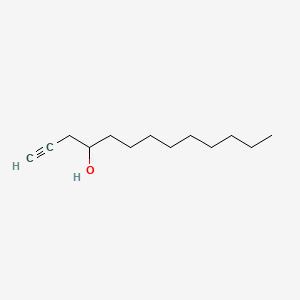
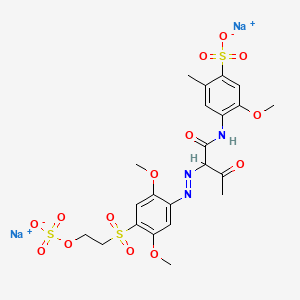
![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
